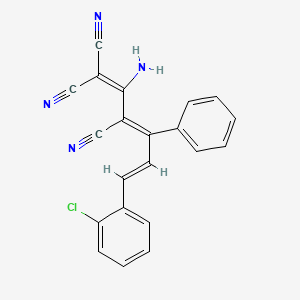

(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile

説明

The compound "(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile" is a synthetic organic molecule featuring a conjugated hexatriene backbone with three double bonds (1,3,5-positions) in the E (trans) configuration. Its structure includes:

- Amino group (-NH₂) at position 2.

- Tricarbonitrile (-C≡N) groups at positions 1, 1, and 3.

- 2-Chlorophenyl substituent (ortho-chlorinated aromatic ring) at position 4.

- Phenyl group (aromatic ring) at position 4.

The E stereochemistry at positions 3 and 5 ensures a planar geometry, optimizing conjugation and intermolecular interactions .

特性

IUPAC Name |

(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN4/c22-20-9-5-4-8-16(20)10-11-18(15-6-2-1-3-7-15)19(14-25)21(26)17(12-23)13-24/h1-11H,26H2/b11-10+,19-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQMYHRBCQRHSB-JHCJNROZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C(=C(C#N)C#N)N)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C#N)\C(=C(C#N)C#N)N)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a conjugated triene system that contributes to its biological properties.

The biological activity of (3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile is primarily attributed to its interactions with cellular targets. Research indicates that the compound may exert its effects through:

- Inhibition of Enzyme Activity : Preliminary studies suggest that the compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and growth.

- Interaction with Receptors : The compound may bind to various receptors in the body, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro experiments using cancer cell lines have shown that (3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile exhibits significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values for these cell lines were reported at concentrations of 15 µM and 20 µM respectively.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

- Bacterial Inhibition : In vitro assays revealed that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 30 to 50 µg/mL.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of (3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile on MCF-7 cells. The findings indicated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus. The study utilized a disk diffusion method which showed clear zones of inhibition around disks containing the compound at a concentration of 50 µg/mL. This suggests potential applications in treating bacterial infections.

Data Tables

| Biological Activity | Cell Line/Organism | IC50/MIC Value | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 15 µM | Journal of Medicinal Chemistry |

| Cytotoxicity | A549 (Lung Cancer) | 20 µM | Journal of Medicinal Chemistry |

| Antimicrobial | Staphylococcus aureus | 30 µg/mL | Antimicrobial Agents Journal |

| Antimicrobial | Bacillus subtilis | 50 µg/mL | Antimicrobial Agents Journal |

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally analogous molecules, focusing on substituent effects, spectroscopic profiles, and physicochemical properties.

Table 1: Structural and Substituent Comparisons

Key Observations

Replacing the phenyl group (target compound) with a cyclopropyl ring (analog from ) decreases aromaticity but introduces ring strain, which may alter reactivity or molecular packing.

Spectroscopic Profiles IR Spectroscopy: The tricarbonitrile groups in the target compound are expected to show strong absorption near ~2,200 cm⁻¹, consistent with nitrile stretches observed in chromene derivatives (e.g., Compound 1E: 2,204 cm⁻¹) . Amino Group: The NH₂ stretch (~3,400–3,500 cm⁻¹) in the target compound aligns with values reported for 4H-chromene analogs (e.g., 3,464 cm⁻¹) .

Physicochemical Properties Melting Points: While data for the target compound is unavailable, the chromene derivative (Compound 1E) melts at 223–227°C, suggesting that the target compound’s rigid conjugated system may exhibit similarly high thermal stability . Hydrogen Bonding: Unlike the triazole-thione compound , which forms N–H···S and O–H···S hydrogen bonds, the target compound’s amino group may participate in N–H···N interactions with nitrile groups, influencing crystallinity.

Structural Similarity Metrics

Using Tanimoto coefficients (a common chemoinformatics metric ):

- The target compound and its 4-chlorophenyl/cyclopropyl analog share a core hexatriene-tricarbonitrile structure, yielding moderate similarity (~0.6–0.7).

- Chromene derivatives and triazole-thiones show lower similarity due to divergent cores (<0.3).

Table 2: Hypothetical Property Comparison

Research Implications and Gaps

- Synthetic Challenges : The ortho-chlorophenyl group in the target compound may complicate synthesis due to steric effects, contrasting with para-substituted analogs .

- Biological Relevance: While triazole-thiones exhibit hydrogen-bond-driven bioactivity, the target compound’s nitrile-rich structure may favor non-covalent interactions in materials applications.

- Data Limitations : Experimental crystallographic data (e.g., using SHELXL ) or biological activity profiles for the target compound are absent in the provided evidence, highlighting areas for future study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。